![molecular formula C23H29NOS B373969 11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B373969.png)
11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol is a complex organic compound with a molecular formula of C23H29NOS. This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and a benzocbenzothiepin moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol involves multiple steps, starting from readily available starting materialscbenzothiepin moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors .
In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate neurotransmitter systems and its potential use as a drug candidate for various diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
The molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with neurotransmitter systems, such as the serotonin and dopamine systems, which play a crucial role in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol can be compared with other similar compounds, such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol and 11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol . These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture.
The uniqueness of 11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol lies in its combination of the cyclohexyl group, dimethylamino group, and benzocbenzothiepin moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C23H29NOS |
|---|---|
Molecular Weight |
367.5g/mol |
IUPAC Name |
11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C23H29NOS/c1-24(2)15-17-9-3-5-11-19(17)23(25)20-12-6-4-10-18(20)16-26-22-14-8-7-13-21(22)23/h4,6-8,10,12-14,17,19,25H,3,5,9,11,15-16H2,1-2H3 |
InChI Key |
DYOKEZUEHYQWMK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC1C2(C3=CC=CC=C3CSC4=CC=CC=C42)O |
Canonical SMILES |
CN(C)CC1CCCCC1C2(C3=CC=CC=C3CSC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-phenyl-4-[(2,4,6-tribromophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B373886.png)
![4-[(4-chloro-2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B373889.png)
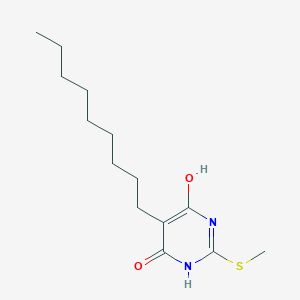
![2,2,2-Trifluoroethyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B373891.png)
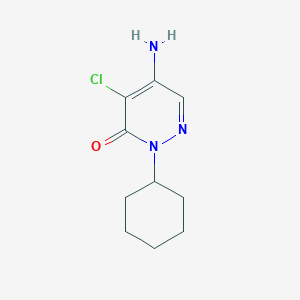
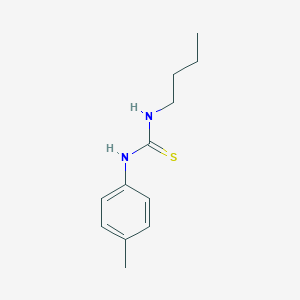
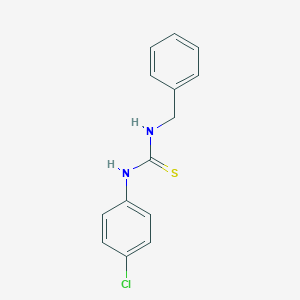
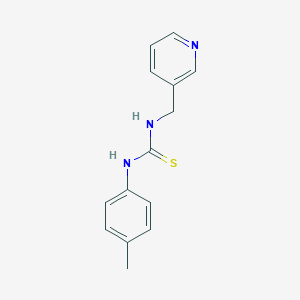
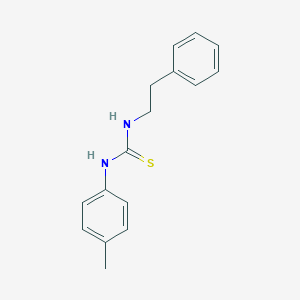
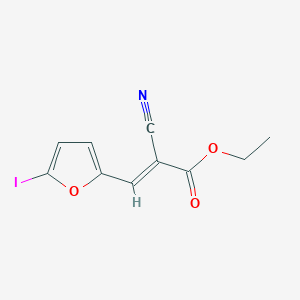
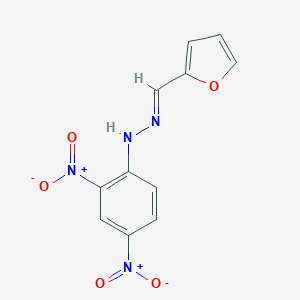
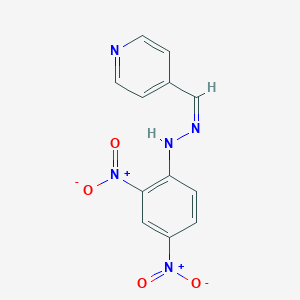
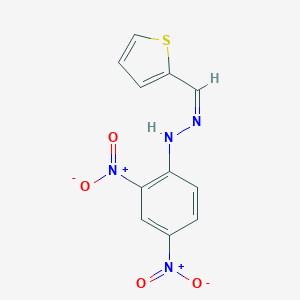
![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
